molecular formula C26H28N6O8S2 B11628530 N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide

N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide

Cat. No.: B11628530
M. Wt: 616.7 g/mol
InChI Key: UMKUYAJYTQRJLQ-UHFFFAOYSA-N
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Description

N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide is a high-purity chemical compound intended for research and development purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any other form of personal use. Researchers can utilize this compound in various laboratory settings. Potential areas of investigation could include its role as a synthetic intermediate in organic synthesis or its biochemical properties in antimicrobial studies, given its structural relation to the sulfonamide class. You should conduct thorough in-house validation to determine its suitability for your specific experimental applications. For research safety, please handle this material with appropriate precautions. Consult the product's Safety Data Sheet (SDS) for comprehensive hazard and handling information before use. This compound is typically supplied as a solid and should be stored according to the recommended conditions to ensure its long-term stability.

Properties

Molecular Formula

C26H28N6O8S2

Molecular Weight

616.7 g/mol

IUPAC Name

N,N'-bis[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]hexanediamide

InChI

InChI=1S/C26H28N6O8S2/c1-17-15-23(29-39-17)31-41(35,36)21-11-7-19(8-12-21)27-25(33)5-3-4-6-26(34)28-20-9-13-22(14-10-20)42(37,38)32-24-16-18(2)40-30-24/h7-16H,3-6H2,1-2H3,(H,27,33)(H,28,34)(H,29,31)(H,30,32)

InChI Key

UMKUYAJYTQRJLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C

Origin of Product

United States

Preparation Methods

Spectral Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.34 (s, 2H, SO₂NH), 8.21 (d, J = 8.4 Hz, 4H, ArH), 7.89 (d, J = 8.4 Hz, 4H, ArH), 6.47 (s, 2H, oxazole-H), 2.41 (t, J = 7.2 Hz, 4H, CH₂CO), 2.29 (s, 6H, CH₃), 1.58–1.49 (m, 4H, CH₂), 1.38–1.30 (m, 4H, CH₂).

  • IR (KBr) : 3275 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1335 cm⁻¹ (S=O).

Physicochemical Properties

PropertyValueSource
Molecular Weight616.67 g/mol
logP2.3436
Hydrogen Bond Donors4
Polar Surface Area171.156 Ų

Challenges and Mitigation Strategies

  • Low Solubility : The bis-sulfonamide structure contributes to poor aqueous solubility (-3.0383 logSw). Using DMF as a reaction solvent enhances intermediate solubility.

  • Byproduct Formation : Excess diacyl chloride may lead to oligomers. Quenching with ice water and precise stoichiometry minimize this .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfamoyl group (-SO2NH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives:

  • Acidic Hydrolysis : Generates 4-[(5-methyl-1,2-oxazol-3-yl)amino]benzenesulfonic acid and hexanedioic acid as intermediates.

  • Basic Hydrolysis : Produces sulfonate salts under alkaline conditions.

Reaction Conditions Products Mechanism Reference
3M HCl, reflux (6–8 hours)4-[(5-methyl-1,2-oxazol-3-yl)amino]benzenesulfonic acid + hexanedioic acidAcid-catalyzed cleavage of S–N bonds
2M NaOH, 80°C (4 hours)Sodium sulfonate derivativesBase-mediated hydrolysis

Nucleophilic Substitution

The sulfamoyl group’s nitrogen can act as a nucleophile in substitution reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated sulfonamides.

  • Acylation : Forms N-acyl derivatives when treated with acyl chlorides like acetyl chloride.

Reagent Product Conditions Reference
Methyl iodide (CH3I)N-methylated sulfonamideDMF, 60°C, 12 hours
Acetyl chloride (ClCOCH3)N-acetylated derivativePyridine, RT, 2 hours

Amide Bond Reactivity

The hexanediamide linker participates in:

  • Peptide Coupling : Reacts with amines (e.g., glycine methyl ester) in the presence of DCC (dicyclohexylcarbodiimide) to form extended amides.

  • Reduction : LiAlH4 reduces amide bonds to corresponding amines under anhydrous conditions (theoretical based on analog data) .

Reagent Product Conditions Reference
DCC + glycine methyl esterHexanediamide-linked peptide derivativeDCM, 0°C → RT, 24 hours
LiAlH4Hexanediamine derivativeTHF, reflux, 8 hours (hypothetical)

Oxazole Ring Reactions

The 5-methyl-1,2-oxazol-3-yl moiety may engage in:

  • Electrophilic Substitution : Bromination at the oxazole’s C4 position using Br2/FeBr3 .

  • Ring-Opening : Hydrolytic ring opening under strong acidic conditions to form β-keto amides .

Reagent Product Conditions Reference
Br2/FeBr34-Bromo-5-methyl-1,2-oxazole sulfonamideCHCl3, 0°C, 2 hours
6M HCl, refluxβ-Keto amide derivative12 hours

Metal-Catalyzed Cross-Coupling (Hypothetical)

The aryl sulfonamide groups could undergo Suzuki-Miyaura coupling with boronic acids if palladium catalysts (e.g., Pd(PPh3)4) are used. This remains untested but is plausible based on analogous sulfonamide systems .

Biological Interaction-Driven Reactions

While not traditional "chemical reactions," the compound’s inhibition of bacterial dihydropteroate synthase involves:

  • Enzyme Binding : The sulfamoyl group mimics p-aminobenzoic acid (PABA), binding to the enzyme’s active site and disrupting folate synthesis.

Scientific Research Applications

Enzyme Inhibition

The sulfamoyl group in the compound may contribute to enzyme inhibition mechanisms, making it a candidate for further investigation as an inhibitor of key enzymes such as carbonic anhydrases or sulfonamide-sensitive enzymes. The potential for this compound to act as an antimicrobial agent also warrants exploration, given the historical efficacy of sulfamoyl compounds in this area.

Biological Interaction Studies

To evaluate the biological applications of N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide, comprehensive studies are necessary. These studies should include:

  • Binding Affinity Assessments : Investigating how well the compound interacts with target proteins or enzymes.
  • Cytotoxicity Profiles : Evaluating the effects on various cancer cell lines to determine its therapeutic index.
  • Stability Studies : Understanding how the compound behaves in physiological environments could provide insights into its potential therapeutic uses.

Case Studies and Comparisons

While direct case studies on this compound are sparse, related compounds have been documented with promising results:

Similar Compounds

Compounds like N-(2-(2-(3,5-dimethylphenyl)thiazol-4-yl)ethyl)-5-ethylthiophene-2-sulfonamide have shown potential for anticancer and antimicrobial applications. These findings suggest that this compound might also exhibit similar properties.

Mechanism of Action

The mechanism of action of N,N’-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})HEXANEDIAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Pathways Involved: It may interfere with metabolic pathways involving sulfur-containing compounds, leading to disrupted cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Compound Name Substituents/Modifications Molecular Weight Similarity Score* Biological Activity Synthesis Yield Key References
N,N'-bis{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide Hexanediamide backbone ~658.7 (estimated) N/A Not reported (theoretical) N/A
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Chloroacetamide side chain 356.8 0.94 Antimicrobial (potential) 84–89%
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b) Benzamide substituent 385.4 0.86 Anticancer (EGFR inhibition) 84–89%
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid Propanoic acid linker 381.4 0.89 Not reported N/A
N,N'-bis[(4-Dimethylaminophenyl)methylideneamino]hexanediamide Dimethylaminophenyl groups; hexanediamide core 436.5 N/A Not reported N/A

*Similarity scores based on structural alignment with the target compound .

Key Observations:

Backbone Length and Solubility: The hexanediamide backbone in the target compound may confer higher hydrophobicity compared to shorter-chain analogs like 2-chloroacetamide (MW 356.8). However, the dimethylaminophenyl analog (MW 436.5) exhibits a lower molecular weight due to absence of sulfonamide groups, highlighting the trade-off between hydrophilicity and structural complexity .

Biological Activity: The benzamide derivative (1b) demonstrates anticancer activity via EGFR tyrosine kinase inhibition, achieving docking energies of −9.2 kcal/mol in computational models .

Synthetic Efficiency :

  • Microwave-assisted synthesis improves yields for derivatives like 1b (89% vs. 84% conventional), suggesting similar optimizations could benefit the target compound’s production .

Crystallographic and Hydrogen-Bonding Patterns :

  • X-ray studies of 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide reveal mean σ(C–C) bond lengths of 0.004 Å and R factor = 0.055, indicating high structural precision . The hexanediamide’s extended chain may promote distinct hydrogen-bonding networks, influencing crystal packing and stability .

Biological Activity

N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide is a synthetic compound characterized by its complex molecular structure, which includes two phenyl rings linked through hexanediamide groups and containing sulfamoyl and oxazole functionalities. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Molecular Structure

The molecular formula for this compound is C24H28N6O8S2C_{24}H_{28}N_{6}O_{8}S_{2} with a molar mass of approximately 532.64 g/mol. The structure can be visualized as follows:

\text{N N bis 4 5 methyl 1 2 oxazol 3 yl sulfamoyl phenyl}hexanediamide}

Potential Pharmacological Properties

  • Antimicrobial Activity : Compounds featuring sulfamoyl moieties have been documented to possess antimicrobial properties. They may inhibit bacterial growth by interfering with essential metabolic pathways.
  • Enzyme Inhibition : The oxazole ring may play a role in enzyme inhibition mechanisms, potentially affecting processes such as cell signaling or metabolic regulation.
  • Cytotoxicity : Preliminary studies on related compounds indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into the compound's anticancer properties.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds known for their biological activities:

Compound NameStructure FeaturesBiological Activity
SulfamethoxazoleSulfamoyl groupAntimicrobial
5-MethylisoxazoleOxazole ringEnzyme inhibitor
N-(4-sulfamoylphenyl)acetamideSulfamoyl and acetamideAnticancer

The proposed mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The binding affinity and specificity would need to be evaluated through experimental studies.

Case Studies and Research Findings

Although direct case studies on this compound are sparse, research on analogous compounds has provided insights into their biological activities:

  • Antimicrobial Studies : Research has shown that sulfamoyl-containing compounds can inhibit the growth of various bacteria by targeting dihydropteroate synthase, an enzyme critical for folate synthesis.
  • Cytotoxicity Assays : Analogues have been tested against multiple cancer cell lines (e.g., MCF7 breast cancer cells), demonstrating varying degrees of cytotoxicity, suggesting that modifications to the structure can enhance or diminish activity.
  • Enzyme Interaction Studies : Investigations into similar oxazole-containing compounds revealed their potential as inhibitors of cyclooxygenase enzymes, which are involved in inflammatory responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of bis-sulfonamide derivatives typically involves coupling reactions under anhydrous conditions. For example, sulfamoylphenyl intermediates can be reacted with hexanediamide precursors using coupling agents like N-ethylmorpholine in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Yield optimization may require controlled stoichiometry, inert atmospheres, and post-reaction purification via column chromatography or preparative HPLC. Monitoring reaction progress via thin-layer chromatography (TLC) or mass spectrometry (MS) is critical .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can validate the presence of sulfamoyl, oxazole, and hexanediamide moieties by identifying characteristic chemical shifts (e.g., sulfonamide protons at δ 10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and fragmentation patterns, particularly for sulfonamide linkages .
  • X-ray Crystallography : Single-crystal studies resolve bond lengths and angles, critical for verifying stereochemical purity .

Q. What preliminary biological screening approaches are suitable for assessing this compound’s activity?

  • Methodological Answer : Initial screens might include:

  • Enzyme Inhibition Assays : Test interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
  • Cell Viability Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50_{50} determination .
  • Anti-inflammatory Models : Measure inhibition of COX-2 or TNF-α in macrophage cultures .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and binding affinity of this compound in biological systems?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties and reactive sites (e.g., sulfamoyl group’s electrophilicity) .
  • Molecular Docking : Simulate interactions with protein targets (e.g., bacterial dihydropteroate synthase) to identify key hydrogen bonds or π-π stacking .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthesis targets .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., buffer pH, incubation time) and validate with positive controls .
  • Purity Issues : Re-evaluate compound purity via HPLC (>95%) and confirm absence of degradants .
  • Cell Line Specificity : Test activity across multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out lineage-dependent effects .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–9) to identify labile bonds (e.g., sulfonamide hydrolysis) .
  • Prodrug Design : Modify sulfamoyl groups with ester-protected moieties to improve metabolic stability .
  • Lyophilization : Assess stability in lyophilized vs. solution states using differential scanning calorimetry (DSC) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

  • Methodological Answer :

  • Functional Group Variation : Synthesize analogs with substituents at the oxazole’s 5-methyl position or hexanediamide chain length modifications .
  • Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent electronegativity or steric bulk with activity .
  • ADME Profiling : Measure logP (octanol-water partition) and plasma protein binding to optimize bioavailability .

Methodological Considerations for Experimental Design

Q. What statistical approaches are recommended for optimizing reaction conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables like temperature, solvent polarity, and catalyst loading .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reaction time vs. yield) to identify global optima .

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